molecular formula C3H4N2O B1599169 3-Methyl-1,2,5-oxadiazole CAS No. 26178-14-3

3-Methyl-1,2,5-oxadiazole

Cat. No. B1599169
CAS RN: 26178-14-3
M. Wt: 84.08 g/mol
InChI Key: WBILDQZWYMFRNR-UHFFFAOYSA-N
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Description

3-Methyl-1,2,5-oxadiazole is a five-membered heterocyclic compound containing nitrogen and oxygen atoms . It has a molecular weight of 84.08 . It is a liquid at room temperature .


Synthesis Analysis

Oxadiazoles, including 3-Methyl-1,2,5-oxadiazole, are synthesized from various compounds and have been utilized in a wide range of applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,5-oxadiazole consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

3-Methyl-1,2,5-oxadiazole is a liquid at room temperature . It has a molecular weight of 84.08 .

Scientific Research Applications

  • Pharmaceuticals

    • Oxadiazoles have been used in medicinal chemistry for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The newly synthesized compounds were screened for anticancer activity .
    • The IC50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
  • Energetic Materials

    • Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .
  • Antidiabetic

    • Oxadiazoles have been found to have antidiabetic properties . They can be used in the treatment of diabetes, a chronic disease that affects millions of people worldwide .
  • Antiviral

    • Oxadiazoles also have antiviral properties . They can be used in the development of drugs to treat various viral infections .
  • Anti-inflammatory

    • These compounds have been found to have anti-inflammatory effects . They can be used in the treatment of conditions characterized by inflammation .
  • Antibacterial and Antifungal

    • Oxadiazoles have been found to have antibacterial and antifungal properties . They can be used in the development of drugs to treat various bacterial and fungal infections .
  • Antimycobacterial

    • Oxadiazoles have been found to have antimycobacterial properties . They can be used in the development of drugs to treat various mycobacterial infections .
  • Analgesic

    • These compounds have been found to have analgesic effects . They can be used in the treatment of conditions characterized by pain .
  • Anticonvulsant

    • Oxadiazoles also have anticonvulsant properties . They can be used in the development of drugs to treat various convulsive disorders .
  • Tyrokinase Inhibitor

    • Oxadiazoles have been found to inhibit tyrokinase . They can be used in the development of drugs to treat various conditions related to tyrokinase .
  • Cathepsin K Inhibitor

    • These compounds have been found to inhibit cathepsin K . They can be used in the development of drugs to treat various conditions related to cathepsin K .
  • Antioxidant

    • Oxadiazoles also have antioxidant properties . They can be used in the development of drugs to treat various conditions characterized by oxidative stress .

Safety And Hazards

3-Methyl-1,2,5-oxadiazole is classified as dangerous . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Oxadiazoles, including 3-Methyl-1,2,5-oxadiazole, have been recognized for their potential in various applications, including medicinal chemistry . They are considered privileged and well-known heterocycles and are a common and essential feature of a variety of natural products and medicinal agents . Future research could focus on further exploring the potential applications of these compounds .

properties

IUPAC Name

3-methyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBILDQZWYMFRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399433
Record name 3-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,5-oxadiazole

CAS RN

26178-14-3
Record name 3-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,5-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
Z Xu, H Yang, G Cheng - Journal of Energetic Materials, 2018 - Taylor & Francis
Two derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide, (E) 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide (2,4,6-trinitrophenyl)hydrazone (1) and 2,2,2-trinitroethyl 4-methyl-1,2,5-…
Number of citations: 5 www.tandfonline.com
VA Ogurtsov, AV Shastin, SG Zlotin, OA Rakitin - Tetrahedron Letters, 2016 - Elsevier
A short and efficient synthesis of 1-(2-oxido-1,2,5-oxadiazol-3-yl)alkyl nitrates from 3-alkyl-1,2,5-oxadiazole 2-oxides, using a mixture of nitric and sulfuric acids in chloroform, has been …
Number of citations: 19 www.sciencedirect.com
K Peters, EM Peters, HG Schnering… - … New Crystal Structures, 1997 - degruyter.com
Source of material: The title compound was isolated as a by-product in the Michael addition of nitrous acid to crotonaldehyde, followed by acetalization with ethyleneglycol (see ref. 1). …
Number of citations: 5 www.degruyter.com
B Wu, H Yang, Y Tang, Z Wang, C Lu… - Journal of Energetic …, 2015 - Taylor & Francis
Two new energetic derivatives of 1-amino-3-nitroguanidine were synthesized. The furoxan moiety and 2,4,6-trinitrophenyl moiety were introduced to the nitroguanidine frame. The …
Number of citations: 13 www.tandfonline.com
FH Silva, BPB Godoy, EC Alexandre… - Journal Of …, 2019 - repositorio.unesp.br
Effect of treatment with a new nitric oxide donor, a hybrid derived from resveratrol and furoxan (E)-4-(4-(4-methoxystyryl)phenoxy)-3-methyl-1,2,5-oxadiazole-2-oxide, on priapism …
Number of citations: 0 repositorio.unesp.br
H Cerecetto, R Di Maio, M González… - Journal of medicinal …, 1999 - ACS Publications
The syntheses of a new series of derivatives of 1,2,5-oxadiazole N-oxide, benzo[1,2-c]1,2,5-oxadiazole N-oxide, and quinoxaline di-N-oxide are described. In vitro antitrypanosomal …
Number of citations: 187 pubs.acs.org
ES Zhilin, MS Polkovnichenko, IV Ananyev… - …, 2020 - Wiley Online Library
A series of novel molecular photoswitches incorporating an aryldiazenyl moiety linked to a 1,2,5‐oxadiazole (furazan) or 1,2,5‐oxadiazole 2‐oxide (furoxan) subunit was synthesized by …
L Türker - Earthline Journal of Chemical Sciences, 2020 - earthlinepublishers.com
Amino and nitro substituted 1, 2, 5-oxadiazole-2-oxide isomers and their ring-opened nitroso forms have been subjected to density functional treatment at the level of B3LYP/6-311++ G (…
Number of citations: 3 www.earthlinepublishers.com
ES Zhilin, LL Fershtat, DM Bystrov… - European Journal of …, 2019 - Wiley Online Library
A new approach for the synthesis and reactivity of the 1,2,5‐oxadiazolyl diazonium salts is represented. A simple and direct protocol to previously inaccessible furoxanyl and furazanyl …
Y Zhang, Z Pan, C Chen, Y Tan, X Wang… - European Journal of …, 2023 - Elsevier
Bromodomain protein 4 (BRD4) is an attractive epigenetic target that regulating diverse cellular processes, and the discovery of dual-target inhibitors including BRD4 is an effective …
Number of citations: 3 www.sciencedirect.com

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